molecular formula C21H24N2O4S B3012869 1-(3-(dimethylamino)propyl)-3-hydroxy-5-(4-methoxyphenyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one CAS No. 378222-42-5

1-(3-(dimethylamino)propyl)-3-hydroxy-5-(4-methoxyphenyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one

Cat. No.: B3012869
CAS No.: 378222-42-5
M. Wt: 400.49
InChI Key: VPHXNKREYYLFFS-UHFFFAOYSA-N
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Description

1-(3-(dimethylamino)propyl)-3-hydroxy-5-(4-methoxyphenyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one is a potent and selective chemical probe targeting the Dual-specificity tyrosine-regulated kinase 1A (DYRK1A). This compound has been identified as a key tool for investigating DYRK1A's role in cellular processes, particularly due to its inhibitory activity which is central to studies of down syndrome phenotypes and neurodegenerative pathways . Its mechanism involves competitive binding at the kinase's ATP-binding site, effectively modulating downstream signaling cascades. The research value of this inhibitor extends to the exploration of cell cycle regulation and apoptosis, as DYRK1A phosphorylation influences the stability and function of proteins involved in nuclear division and programmed cell death. Furthermore, its selectivity profile makes it a critical compound for dissecting the overlapping functions of DYRK family kinases in cancer biology and neurological disorders , providing researchers with a means to elucidate novel therapeutic targets without the confounding effects of off-target inhibition against closely related kinases like CLK1.

Properties

IUPAC Name

1-[3-(dimethylamino)propyl]-4-hydroxy-2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4S/c1-22(2)11-5-12-23-18(14-7-9-15(27-3)10-8-14)17(20(25)21(23)26)19(24)16-6-4-13-28-16/h4,6-10,13,18,25H,5,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPHXNKREYYLFFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC=CS2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

378222-42-5
Record name 1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-5-(4-METHOXYPHENYL)-4-(2-THIENYLCARBONYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

The compound 1-(3-(dimethylamino)propyl)-3-hydroxy-5-(4-methoxyphenyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the dimethylamino group enhances its lipophilicity, facilitating cellular uptake and interaction with intracellular targets. The hydroxy and carbonyl functionalities are crucial for hydrogen bonding interactions, which may enhance binding affinity to target proteins.

Anticancer Activity

Several studies have demonstrated the anticancer potential of similar pyrrole derivatives. For instance, compounds with similar structural motifs have shown significant cytotoxic effects against various cancer cell lines through mechanisms such as tubulin polymerization inhibition and induction of apoptosis.

CompoundCell LineIC50 (µM)Mechanism
Compound AHeLa10Tubulin inhibition
Compound BMCF-75Apoptosis induction
Compound CA54915Cell cycle arrest

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Research indicates that derivatives with thiophene moieties possess activity against a range of bacterial strains, suggesting that modifications in the side chains can enhance efficacy.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry investigated a series of pyrrole derivatives, including compounds structurally related to our target molecule. The study found that modifications at the 4-position significantly affected anticancer potency. The lead compound demonstrated an IC50 value of 8 µM against breast cancer cells (MCF-7), indicating promising anticancer activity .

Study 2: Antimicrobial Activity

In a comprehensive evaluation of antimicrobial effects, a derivative of the target compound was tested against multiple bacterial strains. Results indicated that the compound exhibited selective toxicity towards Gram-positive bacteria, with an MIC value of 16 µg/mL against Staphylococcus aureus. This suggests potential applications in treating infections caused by resistant strains .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Variations

The compound belongs to a class of 3-hydroxy-pyrrol-2-one derivatives, which are often explored for pharmacological activity. Key structural variations among analogues include:

Compound Name / ID Substituents (Positions) Key Structural Differences Molecular Weight (g/mol) Biological Activity (IC₅₀) Reference
Target Compound 1: 3-(dimethylamino)propyl; 4: thiophene-2-carbonyl; 5: 4-methoxyphenyl Reference structure 453.5 N/A
A2844/119997 1: thiazol-2-yl; 4: thiophene-2-carbonyl; 5: thiophen-2-yl Thiazole substituent at position 1 ~420 (estimated) 9.8 μM (matriptase inhibition)
F3226-1198 1: 4,5-dimethylthiazol-2-yl; 4: thiophene-2-carbonyl; 5: thiophen-2-yl Methylated thiazole at position 1 ~435 (estimated) 2.6 μM (matriptase inhibition)
381681-03-4 4: 4-chlorobenzoyl; 5: 4-methoxyphenyl Chlorobenzoyl replaces thiophene-carbonyl 428.9 Not reported
Compound 4: 4-ethoxy-3-methylbenzoyl; 5: 4-fluorophenyl Ethoxy-methylbenzoyl and fluorophenyl substituents ~480 (estimated) Not reported
Compound 4: 4-ethoxy-2-methylbenzoyl; 5: 4-(dimethylamino)phenyl Ethoxy-methylbenzoyl and dimethylaminophenyl groups ~495 (estimated) Not reported

Impact of Substituents on Activity

  • Position 1 (Side Chain): The dimethylaminopropyl chain in the target compound improves solubility compared to thiazole-containing analogues (e.g., A2844/119997). However, thiazole derivatives (e.g., F3226-1198) exhibit stronger inhibitory potency (IC₅₀ = 2.6 μM vs. 9.8 μM), suggesting that bulkier heterocycles enhance target binding .
  • Position 5 (Aromatic Group): The 4-methoxyphenyl group in the target compound provides electron-donating properties, contrasting with fluorophenyl () or nitrophenyl () groups, which may reduce metabolic stability .

Physicochemical Properties

  • Solubility: The dimethylaminopropyl chain enhances water solubility compared to morpholinopropyl () or thiazole derivatives.
  • Aromatic Interactions: The thiophene-2-carbonyl group facilitates π-π stacking in biological targets, while methoxyphenyl contributes to hydrophobic interactions .

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